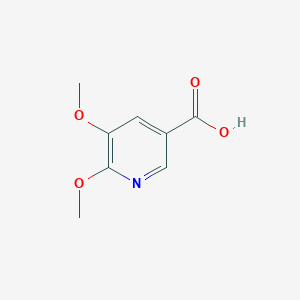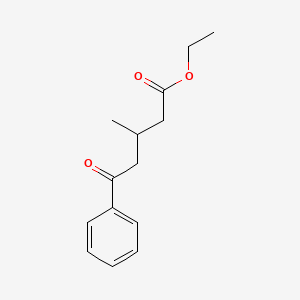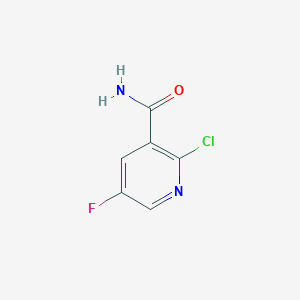
2-Chloro-5-fluoronicotinamide
概要
説明
“2-Chloro-5-fluoronicotinamide” is a chemical compound with the molecular formula C6H4ClFN2O . It has a molecular weight of 174.56 .
Molecular Structure Analysis
The InChI code of “2-Chloro-5-fluoronicotinamide” is 1S/C6H4ClFN2O/c7-5-4 (6 (9)11)1-3 (8)2-10-5/h1-2H, (H2,9,11) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-Chloro-5-fluoronicotinamide” is a solid compound . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
科学的研究の応用
Antibacterial and Antibiofilm Properties
2-Chloro-5-fluoronicotinamide: has been studied for its potential in combating bacterial infections and biofilm formation. Research indicates that derivatives of nicotinamide, which include this compound, show promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria . This includes efficacy against strains like Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. The compound’s ability to inhibit biofilm formation makes it a valuable candidate for further research in medical coatings and infection control.
Computational Chemistry Analyses
The compound’s structure has been analyzed computationally to understand its electronic properties . Studies have utilized methods like B3LYP/6–31+G(d,p) level calculations to optimize the compound in silico. This allows researchers to predict reactivity, stability, and interactions with biological targets, which is crucial for drug design and material science applications.
Molecular Docking Studies
2-Chloro-5-fluoronicotinamide: is also used in molecular docking studies to identify potential inhibitor candidates against various bacterial enzymes . This process helps in the discovery of new antibacterial agents by simulating how the compound binds to the active sites of bacterial proteins, providing insights into the mechanism of action and potency.
Material Science Applications
Due to its structural properties, 2-Chloro-5-fluoronicotinamide can be utilized in material science for the development of new materials with specific electronic and optical characteristics . Its molecular structure could be beneficial in creating compounds with desired conductivity, flexibility, and durability.
Chemical Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex molecules . Its reactive sites make it a versatile building block for constructing a wide array of chemical entities, which can be used in pharmaceuticals, agrochemicals, and organic materials.
Spectral Technique Characterization
2-Chloro-5-fluoronicotinamide: has been characterized using various spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . These techniques provide detailed information about the compound’s structure and purity, which is essential for quality control in both research and industrial settings.
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZSLCUROLAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504940 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoronicotinamide | |
CAS RN |
75302-64-6 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


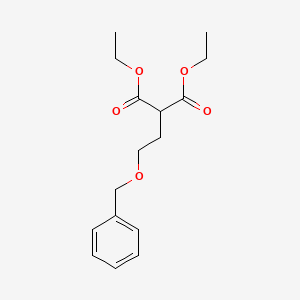
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
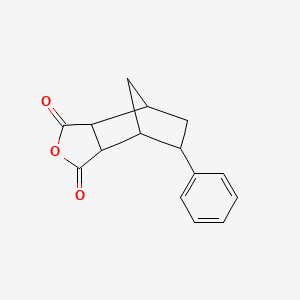
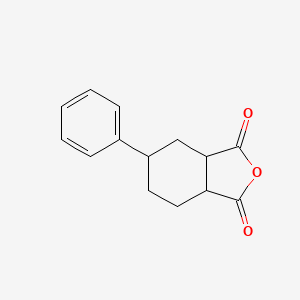
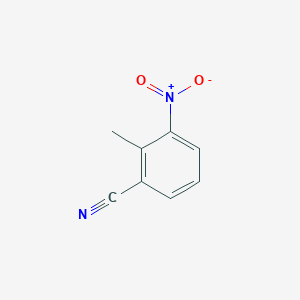

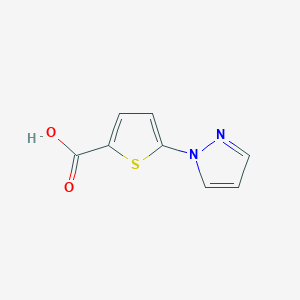
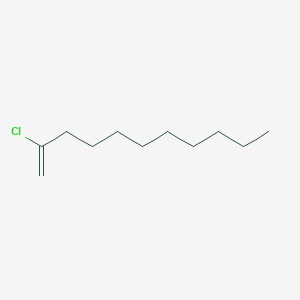

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
